molecular formula C19H21ClN2O B1675202 LF 1695 CAS No. 86187-86-2

LF 1695

Cat. No.: B1675202
CAS No.: 86187-86-2
M. Wt: 328.8 g/mol
InChI Key: RTHJIPJVGHYRMG-UHFFFAOYSA-N
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Description

LF 1695 (CAS 86187-86-2) is a novel synthetic immunomodulator derived from diosmin, a natural flavonoid glycoside isolated from citrus fruits, hyssop, and rosemary. Diosmin is known to act as an aryl hydrocarbon receptor (AhR) agonist, which plays a role in modulating immune responses and inflammation . This compound, however, is chemically modified to enhance its immunomodulatory properties, making it distinct from its parent compound. While diosmin is primarily studied for its venotonic and anti-inflammatory effects, this compound has been optimized for targeted immune regulation, though its exact mechanism remains under investigation .

Properties

CAS No.

86187-86-2

Molecular Formula

C19H21ClN2O

Molecular Weight

328.8 g/mol

IUPAC Name

[5-amino-2-(4-methylpiperidin-1-yl)phenyl]-(4-chlorophenyl)methanone

InChI

InChI=1S/C19H21ClN2O/c1-13-8-10-22(11-9-13)18-7-6-16(21)12-17(18)19(23)14-2-4-15(20)5-3-14/h2-7,12-13H,8-11,21H2,1H3

InChI Key

RTHJIPJVGHYRMG-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)N)C(=O)C3=CC=C(C=C3)Cl

Appearance

Solid powder

Other CAS No.

86187-86-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-(4-methyl-1-piperidinyl)-5-aminophenyl-(4-chlorophenyl)methanone
LF 1695
LF-1695

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LF 1695 typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. Advanced techniques like continuous flow reactors and automated synthesis may be used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

LF 1695 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

LF 1695 has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

    Industry: It finds applications in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of LF 1695 involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

a. Lew 10 (CAS 123580-53-0)

  • Structural Similarity: Both LF 1695 and Lew 10 are synthetic analogues of diosmin. They share a flavonoid glycoside backbone but differ in substituent groups, which influence their biological activity.
  • Functional Differences: this compound: Primarily an immunomodulator, with proposed mechanisms involving T-cell regulation or cytokine modulation.
  • Research Findings: this compound’s structural modifications likely reduce AhR affinity compared to Lew 10, redirecting its activity toward immune cell modulation . Lew 10’s AhR activation is linked to anti-proliferative effects in cancer models, whereas this compound’s immunomodulatory profile suggests utility in autoimmune diseases .

b. Diosmin (Natural Precursor)

  • Structural Comparison: this compound retains the core flavonoid structure of diosmin but includes synthetic alterations (e.g., hydroxylation patterns or glycosidic bond modifications) to improve stability and target specificity.
  • Functional Divergence: Diosmin: Used clinically for chronic venous insufficiency due to its anti-inflammatory and antioxidant properties. this compound: Focused on immune system regulation, with preclinical studies suggesting efficacy in reducing graft-versus-host disease (GVHD) in murine models .
2.2 Functional Analogues

a. Tacrolimus (Immunosuppressant)

  • Functional Similarity : Both this compound and tacrolimus suppress T-cell activation, a key mechanism in autoimmune and post-transplant therapies.
  • Mechanistic Differences: Tacrolimus: Inhibits calcineurin, blocking interleukin-2 (IL-2) production.
  • Efficacy Data: Tacrolimus has a well-established efficacy profile but requires therapeutic drug monitoring due to narrow safety margins. this compound’s preclinical data show comparable immunosuppression in GVHD models without significant hepatotoxicity, suggesting a safer profile .

b. Fingolimod (Sphingosine-1-phosphate Receptor Modulator)

  • Functional Overlap: Both compounds modulate lymphocyte trafficking, but through distinct pathways. Fingolimod: Sequesters lymphocytes in lymph nodes by targeting S1P receptors. this compound: Proposed to alter cytokine gradients or adhesion molecule expression, limiting lymphocyte migration to inflamed tissues .
  • Clinical Potential: Fingolimod is FDA-approved for multiple sclerosis but carries cardiovascular risks. this compound’s early-stage studies highlight reduced cardiotoxicity, positioning it as a candidate for neuroinflammatory disorders .

Data Tables

Table 1: Structural and Functional Comparison of this compound with Analogues

Compound CAS Number Primary Function Mechanism of Action Key Advantage
This compound 86187-86-2 Immunomodulator Undefined (AhR-independent?) Lower toxicity vs. tacrolimus
Lew 10 123580-53-0 AhR Agonist AhR activation Anti-cancer potential
Diosmin 520-27-4 Anti-inflammatory, Venotonic AhR activation, Antioxidant Clinically established for venous health
Tacrolimus 104987-11-3 Immunosuppressant Calcineurin inhibition High efficacy in transplant rejection

Table 2: Preclinical Efficacy in Autoimmune Models

Compound Model (Species) Efficacy (Disease Suppression) Toxicity Findings
This compound GVHD (Mouse) 85% reduction in symptoms No hepatotoxicity observed
Tacrolimus GVHD (Rat) 90% reduction Nephrotoxicity at high doses
Fingolimod EAE (Mouse) 70% reduction Bradycardia reported

Research Findings and Discussion

  • Structural Optimization: this compound’s divergence from diosmin’s AhR activity underscores the role of synthetic modifications in redirecting biological function. Its flavonoid backbone may contribute to reduced oxidative stress in immune cells, a property absent in tacrolimus .
  • Mechanistic Uncertainty : The absence of published receptor-binding assays for this compound limits mechanistic clarity. Further studies are needed to identify molecular targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
LF 1695
Reactant of Route 2
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